molecular formula C18H22N2OS2 B7497357 N-(4-methylcyclohexyl)-2-(1,3-thiazol-4-ylmethylsulfanyl)benzamide

N-(4-methylcyclohexyl)-2-(1,3-thiazol-4-ylmethylsulfanyl)benzamide

Cat. No. B7497357
M. Wt: 346.5 g/mol
InChI Key: JGPGXVURIYFAIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylcyclohexyl)-2-(1,3-thiazol-4-ylmethylsulfanyl)benzamide, also known as MMB-CHMINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent and long-lasting effects. It belongs to the class of indazole-based cannabinoids and has been found to have a high affinity for the CB1 and CB2 receptors in the brain.

Mechanism of Action

N-(4-methylcyclohexyl)-2-(1,3-thiazol-4-ylmethylsulfanyl)benzamide acts as a potent agonist of the CB1 and CB2 receptors in the brain. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the psychoactive effects of the drug, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects
N-(4-methylcyclohexyl)-2-(1,3-thiazol-4-ylmethylsulfanyl)benzamide has been found to have a wide range of biochemical and physiological effects on the human body. It has been shown to increase heart rate and blood pressure, as well as cause respiratory depression and hypothermia. It can also cause hallucinations, paranoia, and anxiety in some users.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methylcyclohexyl)-2-(1,3-thiazol-4-ylmethylsulfanyl)benzamide in lab experiments is its potency and long-lasting effects, which allow researchers to study the effects of synthetic cannabinoids over an extended period of time. However, one limitation is the potential for adverse effects on the health of research subjects, which must be carefully monitored and controlled.

Future Directions

There are many potential future directions for research on N-(4-methylcyclohexyl)-2-(1,3-thiazol-4-ylmethylsulfanyl)benzamide and other synthetic cannabinoids. One area of interest is the development of new synthetic cannabinoids with different chemical structures and pharmacological properties. Another area of interest is the development of new therapeutic applications for synthetic cannabinoids, such as the treatment of chronic pain or anxiety disorders. Finally, there is a need for further research on the potential long-term effects of synthetic cannabinoids on the human body.

Synthesis Methods

The synthesis of N-(4-methylcyclohexyl)-2-(1,3-thiazol-4-ylmethylsulfanyl)benzamide involves the reaction of 4-methylcyclohexanone with thioacetamide, followed by the addition of 4-nitrobenzyl chloride to form the intermediate compound. This intermediate is then reacted with 1,3-thiazole-4-carboxylic acid to form the final product, N-(4-methylcyclohexyl)-2-(1,3-thiazol-4-ylmethylsulfanyl)benzamide.

Scientific Research Applications

N-(4-methylcyclohexyl)-2-(1,3-thiazol-4-ylmethylsulfanyl)benzamide has been used extensively in scientific research to study the effects of synthetic cannabinoids on the human body. It has been found to have potent psychoactive effects and has been used to study the mechanisms of action of synthetic cannabinoids on the CB1 and CB2 receptors.

properties

IUPAC Name

N-(4-methylcyclohexyl)-2-(1,3-thiazol-4-ylmethylsulfanyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS2/c1-13-6-8-14(9-7-13)20-18(21)16-4-2-3-5-17(16)23-11-15-10-22-12-19-15/h2-5,10,12-14H,6-9,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPGXVURIYFAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=CC=CC=C2SCC3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.